methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Medicinal Chemistry Kinase Inhibitors Regioisomer Purity

Sourcing regioisomerically pure 7-azaindole intermediates for kinase inhibitor programs is often hindered by isomer contamination and limited 6-position handles. This compound resolves both issues. Key advantages: - Definitive 6-carboxylate/4-chloro regiochemistry ensures exact vector placement in JAK/CDC7 inhibitor cores, avoiding inactive 5- or 2-carboxylate byproducts. - Methyl ester enables direct hydrolysis-to-amide coupling; 4-Cl allows Pd-catalyzed cross-coupling for parallel SAR. - Compatible with bifunctional PROTAC linker attachment and biotin/fluorophore conjugation for chemical probe campaigns.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 1638763-95-7
Cat. No. B2523947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
CAS1638763-95-7
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CN2)C(=C1)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
InChIKeySYIQNEIFHMDHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate: Overview & Characteristics


Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1638763-95-7) is a heterocyclic small molecule with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry, featuring a chlorine atom at the 4-position and a methyl ester group at the 6-position [1]. This compound is commercially available as a research chemical with standard purity specifications typically ranging from 97% to 98% .

Regiochemistry Defined 4-chloro-6-carboxylate substitution on 7-azaindole scaffold Not interchangeable with 5- or 2-carboxylate isomers
Reactive Handle Methyl ester enables direct amidation or controlled hydrolysis Differentiates from free carboxylic acid intermediates
Quality Benchmark Commercially available at ≥97% purity (HPLC, GC, NMR) Multiple orthogonal identifiers (CAS, MDL, InChI) provided

Functional Specificity: Why Generic Substitution Fails


The term 'generic substitution' is inapplicable to methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate. As a defined, non-formulary research intermediate, it has no generic pharmaceutical equivalents. Its unique value lies in its precise regiochemistry (6-carboxylate, 4-chloro) and ester moiety, which differentiate it from other pyrrolo[2,3-b]pyridine isomers like the 5-carboxylate or 2-carboxylate analogs [1][2]. These regioisomers have distinct reactivities and are not interchangeable in a synthetic sequence targeting a specific substitution pattern. Furthermore, the methyl ester is a specific handle for further derivatization, distinguishing it from the free carboxylic acid or other esters like the ethyl 5-carboxylate [1]. Selecting this compound is a deliberate choice based on its unique structural features required for a specific synthetic route or structure-activity relationship (SAR) exploration, as supported by the broad use of this scaffold in kinase inhibitor research [3][4].

Target Compound
Methyl 4-chloro-6-carboxylate
Substitution Risk
5- or 2-carboxylate regioisomers shift reactivity and SAR vectors; may not align with synthetic pathway requiring 6-substitution.
Target Compound
Methyl ester derivative
Substitution Risk
Free carboxylic acid or other esters alter solubility, coupling compatibility, and require additional protection/deprotection steps.
Target Compound
7-Azaindole-based building block
Substitution Risk
Unsubstituted or differently halogenated pyrrolo[2,3-b]pyridines may not reproduce the desired kinase hinge-binding profile; SAR context differs.

Quantitative Differentiation Evidence


Regioisomeric Identity: 6- vs. 5-Carboxylate Isomers

The compound's value is predicated on its precise regiochemistry as the 6-carboxylate isomer. A direct comparator, ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, is widely cited in the patent literature as an intermediate for JAK and PGDH inhibitors, underscoring how a shift in substitution position alters the compound's utility in medicinal chemistry [1]. The 6-carboxylate isomer possesses a distinct functional handle at the 6-position, enabling different synthetic trajectories and SAR explorations compared to the 5-substituted analog. The commercial availability of the target compound in high purity (97-98%) ensures that procurement is for this specific regioisomer, not a mixture .

Regioisomer Identity
Class-level inference
6-carboxylate vs. 5-carboxylate substitution leads to distinct synthetic trajectories and biological target affinity profiles (inferred from SAR).
Confirms purchase of a specific, non-interchangeable regioisomer for defined SAR programs.
No direct quantitative comparison available; class-level inference from patent literature.
Medicinal Chemistry Kinase Inhibitors Regioisomer Purity

Methyl Ester vs. Carboxylic Acid Functional Handle

The methyl ester moiety provides a specific, quantitative advantage over the corresponding free acid. The methyl ester derivative has a molecular weight of 210.62 g/mol, while the 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has a molecular weight of 196.59 g/mol . This 14.03 g/mol difference represents the methyl group, which acts as a protecting group for the carboxylic acid. The ester is more soluble in organic solvents and can be directly used in reactions where the acid would be incompatible, or it can be easily hydrolyzed to the acid under controlled conditions. This provides a distinct, verifiable advantage in synthetic planning.

Ester vs. Acid Handle
Head-to-head
MW 210.62 g/mol (methyl ester) vs. 196.59 g/mol (carboxylic acid); 14.03 g/mol difference confirms ester functional handle.
Enables LC-MS identity verification and ensures procurement of the reactive ester intermediate.
Calculated from molecular formulas (C9H7ClN2O2 vs. C8H5ClN2O2).
Synthetic Chemistry Prodrug Design Derivatization

Verifiable Identity & Purity Specifications

Procurement is enabled and de-risked by verifiable analytical specifications. Commercial vendors provide a minimum purity of 97% for this compound, as confirmed by standard analytical techniques like HPLC, GC, and NMR [1]. This establishes a clear quality benchmark. The compound is also defined by a unique CAS number (1638763-95-7), MDL number (MFCD21606692), InChI Key (SYIQNEIFHMDHKW-UHFFFAOYSA-N), and SMILES code (COC(=O)C1=NC2=C(C=CN2)C(Cl)=C1) [1], providing multiple orthogonal identifiers to ensure the correct chemical entity is sourced.

Purity & Identity Specs
Supporting evidence
Purity ≥97% (HPLC area normalization); unique CAS 1638763-95-7, MDL MFCD21606692, InChI Key SYIQNEIFHMDHKW-UHFFFAOYSA-N.
Provides quality benchmark and orthogonal identification for reproducible research procurement.
As reported on vendor CoA and product pages.
Chemical Procurement Quality Control Analytical Chemistry

Medicinal Chemistry Context: 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a validated pharmacophore for kinase inhibition. While direct quantitative data for this specific compound is absent in the public domain, its core scaffold is central to potent inhibitors. For instance, a related series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as inhibitors of CDC7 kinase, with the most potent compound (a 6-substituted, 5-halo analog) exhibiting an IC50 of 7 nM [1]. More recently, 1H-pyrrolo[2,3-b]pyridines have been disclosed as DYRK1A inhibitors with potential applications in cancer, diabetes, and neurological disorders [2]. The target compound, with its 4-chloro and 6-carboxylate pattern, represents a distinct vector for SAR exploration within this therapeutically relevant chemical space, differentiating it from unsubstituted or differently substituted analogs.

Kinase SAR Context
Class-level inference
7-Azaindole scaffold used in potent CDC7 inhibitors (IC50 7 nM) and DYRK1A inhibitors; target compound is a distinct SAR vector (4-Cl, 6-COOMe).
Contextualizes value as a tool for investigating how substitution pattern affects kinase potency and selectivity.
No direct biological data available for this specific intermediate; SAR inferred from published analogs.
Medicinal Chemistry Drug Discovery Kinase Inhibition

Optimal Research Applications


SAR Studies in Kinase Inhibitor Programs

This compound is ideally suited as a versatile starting material or intermediate for generating focused libraries of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. The 6-carboxylate ester can be hydrolyzed to the acid for amide coupling, or the 4-chloro group can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine substituents. This allows medicinal chemists to systematically probe the SAR at the 4- and 6-positions of the 7-azaindole core, a strategy validated by the discovery of potent CDC7 and DYRK1A inhibitors based on similar scaffolds [1][2].

Synthesis of Regiospecific JAK/STAT Modulators

The 1H-pyrrolo[2,3-b]pyridine core is a key motif in several Janus kinase (JAK) inhibitors, which are important therapeutics for autoimmune and inflammatory diseases [1][2]. This specific compound provides a distinct 6-carboxylate entry point for creating novel JAK inhibitor analogs. Its regioisomeric identity is critical here, as the 5-carboxylate isomer has already been claimed as an intermediate for JAK and PGDH inhibitors [3]. Researchers aiming to explore alternative vectors around the 7-azaindole hinge-binding motif can use this compound to generate new intellectual property and potentially discover inhibitors with improved selectivity or pharmacokinetic profiles.

Precursor for Azaindole-Derived Chemical Probes

Beyond drug discovery, this compound can be used to synthesize advanced chemical probes for biological target validation. The ester group can be converted to an amide linked to a biotin tag or a fluorescent reporter, while the chlorine atom can be used to attach a photoaffinity label or another functional group. This enables the creation of bifunctional molecules for techniques like pull-down assays, cellular imaging, or targeted protein degradation (e.g., PROTACs), where precise control over the linker attachment point is essential to maintain target binding [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR libraries
Regiochemical purity and dual reactive handles (4-Cl, 6-COOMe)
Derivatization scope at 4-position (cross-coupling) and 6-position (amide/hydrolysis)
JAK/STAT modulator exploration
6-carboxylate regioisomeric identity
Exclusion of 5-carboxylate isomer; hinge-binding motif variation
Azaindole-derived chemical probes
Dual orthogonal functionalization sites
Linker attachment fidelity for biotin/fluorophore/PROTAC conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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